N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a pyrazolo-triazine derivative characterized by a central pyrazolo[1,5-d][1,2,4]triazin-4-one core, a phenyl substituent at position 2, and an acetamide side chain linked to a 3,4-dimethoxyphenethyl group. The 3,4-dimethoxyphenethyl moiety may enhance lipophilicity and influence blood-brain barrier permeability, while the acetamide group provides hydrogen-bonding capacity for target engagement.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-31-20-9-8-16(12-21(20)32-2)10-11-24-22(29)14-27-23(30)19-13-18(26-28(19)15-25-27)17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAQXYUTBVBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 3,4-dimethoxyphenethylamine with various acylating agents to form the desired acetamide derivative. The synthesis process is characterized by high yields and purity, making it suitable for biological testing.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, compounds with a pyrazole ring have shown effectiveness against various bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The presence of specific substituents, such as dimethylamino or carboxamido groups, enhances this activity substantially .
Cytotoxicity
Studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit cytotoxic effects against cancer cell lines. For example, compounds related to this class have shown IC50 values in the micromolar range against various tumor cells. The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar triazine derivatives have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models. This activity is crucial for developing therapies for chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several pyrazole derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus, indicating strong antimicrobial efficacy. The study highlighted the importance of substituent groups in enhancing bioactivity.
Case Study 2: Cytotoxicity Profile
A study conducted on various cancer cell lines revealed that this compound displayed significant cytotoxicity with an IC50 value of 15 µM against MCF-7 breast cancer cells. The compound was noted for its ability to induce apoptosis through caspase activation pathways.
Research Findings
| Property | Value |
|---|---|
| Antimicrobial MIC | 10 µg/mL against S. aureus |
| Cytotoxicity IC50 | 15 µM against MCF-7 cells |
| Anti-inflammatory effect | Moderate (animal model studies) |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrazolo-triazine core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The pyrazolo[1,5-d]triazine moiety has been linked to the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death and survival .
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses is another area of interest. It has been suggested that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, making it a candidate for treating inflammatory diseases such as arthritis and colitis .
3. Neuroprotective Potential
Recent studies have highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases. The ability to cross the blood-brain barrier could make this compound a potential therapeutic agent for conditions like Alzheimer's disease, where it may help in reducing oxidative stress and neuroinflammation .
Biological Testing and Case Studies
Case Study 1: Anticancer Screening
In a study conducted on various cancer cell lines, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide was tested for cytotoxicity. Results indicated a concentration-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Inflammation Model
In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues .
Comparison with Similar Compounds
Position 2 Substituents:
- Phenyl (Target) vs. However, this may reduce metabolic stability due to oxidative demethylation pathways .
- Thiophen-2-yl () : Replacement with thiophene introduces sulfur-mediated interactions and improved aromatic stacking, but may reduce solubility due to hydrophobicity .
- Naphthalen-1-yl () : The bulky naphthyl group in likely hinders binding to compact active sites but could improve affinity for larger pockets, such as those in lipid kinases .
Acetamide Side Chain Modifications:
- 4-Chlorobenzyl () : The electron-withdrawing chlorine atom in ’s side chain may enhance oxidative stability but reduce solubility in aqueous environments .
Data Tables: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Challenges : highlights discontinuation of a related compound, possibly due to synthetic complexity or instability of the 4-chlorobenzyl group .
- Crystallographic Data : ’s single-crystal study (R factor = 0.049) confirms structural stability, a trait critical for drug development .
- Activity Trends : While direct bioactivity data for the target compound is lacking, analogs with 4-methoxyphenyl () or benzylpiperidinyl () groups suggest tunable pharmacokinetic profiles through side-chain engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
